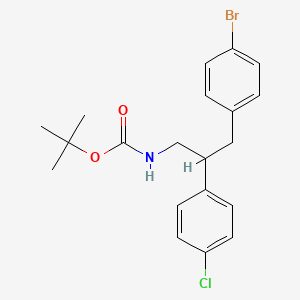

Tert-butyl 3-(4-bromophenyl)-2-(4-chlorophenyl)propylcarbamate

Description

Tert-butyl 3-(4-bromophenyl)-2-(4-chlorophenyl)propylcarbamate (CAS: 1065075-71-9, MFCD11100925) is a carbamate derivative featuring a tert-butyl carbamate group attached to a propyl chain substituted with 4-bromophenyl and 4-chlorophenyl groups. This compound is primarily utilized as a pharmaceutical intermediate, with its structural complexity enabling diverse reactivity in synthetic pathways. Its synthesis and applications are underscored by the electronic and steric effects of the halogenated aryl groups, which influence its stability and interactions in chemical reactions .

Properties

IUPAC Name |

tert-butyl N-[3-(4-bromophenyl)-2-(4-chlorophenyl)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrClNO2/c1-20(2,3)25-19(24)23-13-16(15-6-10-18(22)11-7-15)12-14-4-8-17(21)9-5-14/h4-11,16H,12-13H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYMXOVWDWBALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)Br)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701147757 | |

| Record name | 1,1-Dimethylethyl N-[3-(4-bromophenyl)-2-(4-chlorophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065075-71-9 | |

| Record name | 1,1-Dimethylethyl N-[3-(4-bromophenyl)-2-(4-chlorophenyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[3-(4-bromophenyl)-2-(4-chlorophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(4-bromophenyl)-2-(4-chlorophenyl)propylcarbamate, with the Chemical Abstracts Service (CAS) number 1065075-71-9, is a carbamate derivative that has garnered interest in various biological and pharmacological studies. This compound is characterized by its complex structure, which includes a tert-butyl group, two aromatic rings, and a carbamate functional group. Understanding its biological activity is essential for potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C20H23BrClNO2

- Molecular Weight : 424.8 g/mol

- Structural Characteristics : The compound features a tert-butyl group attached to a propyl chain that connects to two aromatic rings, one brominated and the other chlorinated.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in relation to enzyme inhibition and cytotoxicity.

Enzyme Inhibition

Carbamate compounds are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially resulting in enhanced neurotransmission or toxicity depending on the context.

- Mechanism of Action : Carbamates typically form a stable complex with AChE, leading to reversible inhibition. The specific interaction of this compound with AChE has not been extensively documented; however, similar carbamates have shown potent inhibitory effects.

Cytotoxicity Studies

Recent studies have indicated that certain derivatives of carbamates exhibit cytotoxic properties against various cancer cell lines. The cytotoxicity is often assessed using assays such as MTT or XTT, which measure cell viability.

- Case Study Example : A study evaluating the cytotoxic effects of various carbamate derivatives found that those with halogen substitutions on aromatic rings exhibited increased potency against B16 melanoma cells, suggesting a structure-activity relationship that could be explored further with this compound.

Research Findings

Research into the biological activity of this compound is limited but suggests potential applications in cancer therapy and neuropharmacology. Below are summarized findings from relevant studies:

Comparison with Similar Compounds

Tert-butyl 4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine-1-carboxylate (CAS: 857532-23-1)

- Structure : Contains a piperidine ring with both 4-bromophenyl and 4-chlorophenyl substituents, differing from the propyl chain in the target compound.

- Purity : 95% (Combi-Blocks catalog), comparable to the target compound’s 95% purity .

- Applications : Likely used in kinase inhibitor synthesis due to the piperidine scaffold’s prevalence in drug discovery.

Tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS: 1881296-73-6)

- Structure : Substitutes the 4-chlorophenyl group in the target compound with a 4-fluorophenyl group.

- Molecular Weight: 344.22 g/mol (C₁₄H₁₉BrFNO₂), slightly lower than the target compound’s molecular weight (~371.67 g/mol).

- Reactivity : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine or bromine .

(R)-tert-Butyl (2-(4-bromophenyl)propyl)carbamate (CAS: 211315-53-6)

- Structure : Lacks the 4-chlorophenyl group but retains the 4-bromophenyl substituent on a chiral propyl chain.

- Purity : 98%, higher than the target compound’s 95% .

- Utility : Chirality may confer selectivity in enantioselective syntheses, such as antiviral agents.

Halogen-Substituted Carbamates

Tert-butyl (4-chlorophenethyl)carbamate (CAS: 167886-56-8)

- Structure : Features a phenethyl group with a single 4-chlorophenyl substituent.

- Applications : Used in peptide coupling reactions due to its simplicity and stability.

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypropylcarbamate (CAS: 913642-56-5)

- Structure : Includes a hydroxyl group on the propyl chain, introducing polarity absent in the target compound.

Comparative Analysis of Key Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Structural Features |

|---|---|---|---|---|---|

| Target Compound | 1065075-71-9 | C₂₀H₂₃BrClNO₂ | ~371.67 | 95% | 4-Bromo and 4-chloro substituents on propyl |

| Tert-butyl 4-(4-BrPh)-4-(4-ClPh)piperidine | 857532-23-1 | C₂₁H₂₃BrClNO₂ | ~444.78 | 95% | Piperidine core with dual halogenated aryl groups |

| (R)-tert-Butyl (2-(4-BrPh)propyl)carbamate | 211315-53-6 | C₁₄H₂₀BrNO₂ | 322.22 | 98% | Chiral propyl chain with 4-bromophenyl |

| Tert-butyl (4-ClPh ethyl)carbamate | 167886-56-8 | C₁₃H₁₈ClNO₂ | 255.74 | N/A | Single 4-chlorophenyl on phenethyl chain |

Preparation Methods

Table 1: Photocatalyst Screening for Carbamate Formation (Example)

| Entry | Photocatalyst | Yield (%) |

|---|---|---|

| 1 | Ir[dF(CF3)ppy]2(dtbpy)PF6 | 93 |

| 2 | DPZ | 12 |

| 3 | Mes-Acr | 0 |

| 4 | Fluorenone | 0 |

| 5 | 4CzIPN | 98 |

| 6 | 4CzIPN (4 mol%) | 91 |

| 7 | 4CzIPN (3 mol%) | 95 |

| 8 | 4CzIPN (2 mol%) | 94 |

| 9 | 4CzIPN (1 mol%) | 65 |

| 10 | No photocatalyst | 0 |

| 11 | No light | 0 |

Reaction conditions: amino acid (0.2 mmol), olefin (0.2 mmol), base (1 equiv.), photocatalyst (5 mol%) in DMSO under nitrogen and 456 nm light for 24 h

Table 2: Solvent Screening for Carbamate Formation (Example)

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMSO | 94 |

| 2 | DMA | 95 |

| 3 | DMF | 95 |

| 4 | MeCN | 61 |

| 5 | Toluene | 0 |

| 6 | CHCl3 | 0 |

| 7 | Dioxane | 83 |

| 8 | MeOH | 0 |

Polar aprotic solvents such as DMSO, DMA, and DMF provide the best yields for carbamate synthesis

Literature Protocols for Carbamate Formation

Two notable classical protocols for carbamate synthesis involving amino acids and carbamoyl chlorides or anhydrides are:

- Procedure D : Reaction of unprotected amino acid with benzoyl chloride in basic aqueous solution to form carbamate derivatives, followed by acidification and recrystallization.

- Procedure E : Treatment of amino acid with chlorotrimethylsilane and triethylamine in methylene chloride, followed by benzoyl chloride addition and workup to yield carbamate products.

Though these protocols are focused on benzoyl carbamates, similar strategies can be adapted for tert-butyl carbamates using tert-butyl chloroformate or Boc-anhydride as carbamoyl donors.

Mechanistic Insights and Optimization

- The photocatalytic process proceeds via a radical polar crossover mechanism involving single-electron transfer (SET) steps.

- Radical clock experiments and radical quenching studies confirm the involvement of α-aminomethyl radicals.

- Optimization studies indicate that the presence of light, photocatalyst, and base are critical for high yields.

- Temperature control and solvent choice significantly affect reaction efficiency.

Summary of Preparation Methodology

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino acid protection | Boc-anhydride or tert-butyl chloroformate, base | Protects amine as tert-butyl carbamate |

| Introduction of aromatic groups | Starting from 4-bromo- and 4-chlorophenyl precursors | Ensures correct substitution pattern |

| Photocatalytic coupling | 4CzIPN photocatalyst, NaOH, DMSO, blue LED light | High yield, mild conditions, radical mechanism |

| Purification | Flash chromatography with heptane:EtOAc gradient | Isolates pure carbamate product |

Research Findings and Data

The photocatalytic method using 4CzIPN and DMSO solvent under blue LED irradiation at room temperature or 70 °C provides an efficient and selective route to tert-butyl carbamates bearing substituted phenyl groups, including bromo and chloro substituents. The reaction tolerates functional groups and provides yields up to 98% with proper optimization of catalyst loading and solvent choice.

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 3-(4-bromophenyl)-2-(4-chlorophenyl)propylcarbamate, and how can reaction conditions be optimized?

The synthesis of carbamate derivatives typically involves coupling halogenated aryl precursors with tert-butyl carbamate groups under controlled conditions. For example, analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) are synthesized via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions, inert atmospheres (e.g., nitrogen), and catalysts like triethylamine . Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing 4-bromo and 4-chloro phenyl groups).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., expected [M+H]⁺ or [M+Na]⁺ peaks).

- Infrared Spectroscopy (IR) : Identification of carbamate C=O stretches (~1680–1720 cm⁻¹) .

- HPLC/Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

The compound is stable at room temperature in inert, dry environments but may degrade under prolonged exposure to light, moisture, or acidic/alkaline conditions . Storage recommendations:

- Temperature : 2–8°C in amber vials.

- Humidity : <40% relative humidity.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high yield and purity.

- Flash Chromatography : For rapid separation of closely related impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromophenyl and chlorophenyl groups in cross-coupling reactions?

The electron-withdrawing nature of bromo and chloro substituents activates the aryl ring for electrophilic substitution but may hinder oxidative addition in palladium-catalyzed couplings. Computational studies (e.g., DFT calculations) can model charge distribution and predict regioselectivity. For example, the 4-bromo group may act as a better leaving group in Suzuki-Miyaura couplings compared to 4-chloro due to lower bond dissociation energy .

Q. How can computational modeling (e.g., quantum chemistry) guide the design of derivatives with enhanced biological or catalytic activity?

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify transition states and intermediates, reducing trial-and-error experimentation .

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with the carbamate moiety and halogenated aryl groups .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Q. What strategies are recommended for assessing the compound’s biological activity while minimizing cytotoxicity?

- In Vitro Assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Modify the tert-butyl group or halogen positions to balance potency and membrane permeability.

- Toxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to identify safe concentration ranges .

Methodological Considerations

Q. How can factorial design optimize reaction parameters for scalable synthesis?

A 2³ factorial design can test variables like temperature (25°C vs. 50°C), catalyst loading (5% vs. 10%), and solvent polarity. Response surface methodology (RSM) then identifies optimal conditions for yield and purity .

Q. What protocols ensure reproducibility in multi-step syntheses involving air-sensitive intermediates?

- Schlenk Techniques : For handling moisture-sensitive reagents.

- Inline IR Monitoring : Track intermediate formation in real time.

- Standardized Workups : Quench reactions with aqueous NH₄Cl and extract with ethyl acetate to minimize variability .

Data Gaps and Challenges

- Physical Property Limitations : Key data (e.g., melting point, solubility) are unavailable in existing SDS . Researchers should conduct differential scanning calorimetry (DSC) and shake-flask solubility tests.

- Ecotoxicity Data : No ecotoxicological profiles are published; recommend OECD 207 (earthworm toxicity) and OECD 201 (algae growth inhibition) tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.